molecular formula C23H26N2O2S B2424517 4-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223935-26-9

4-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No. B2424517
CAS RN: 1223935-26-9
M. Wt: 394.53
InChI Key: CGVGHVCEEMJUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
BenchChem offers high-quality 4-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Synthesis of Functionalized Compounds : Sarıpınar et al. (2006) detailed the synthesis of functionalized derivatives, including imidazole compounds, through a reaction pathway that yields moderate outcomes. This synthesis is significant for producing various chemical structures including imidazoles (Sarıpınar et al., 2006).
    • Molecular Structure Analysis : In another study, Dhanalakshmi et al. (2018) analyzed the crystal structure of imidazole derivatives, providing insights into molecular orientations and interactions (Dhanalakshmi et al., 2018).
  • Materials Science Applications :

    • Photochromic Properties : Bai et al. (2010) synthesized imidazole derivatives exhibiting photochromism, a property useful in materials science for developing light-responsive materials (Bai et al., 2010).
    • Polymers and Polymerization : Ishizone et al. (2000) investigated the anionic polymerizations of aryl 4-vinylbenzoates, which is crucial for understanding the polymerization behavior of compounds containing imidazole-like structures (Ishizone et al., 2000).
  • Electroactive and Paramagnetic Materials :

    • Development of Electroactive Materials : Ten et al. (2018) studied the Suzuki–Miyaura reaction for modifying imidazole-N-oxide derivatives, leading to the production of electroactive paramagnetic materials (Ten et al., 2018).
  • Chemical Sensing and Detection :

    • Chemical Sensors Development : Emandi et al. (2018) reported on fluorescent imidazole-based chemosensors for the detection of cyanide and mercury ions, highlighting the compound's potential in environmental monitoring and safety (Emandi et al., 2018).
  • Catalysis and Chemical Reactions :

    • Catalytic Properties : Weinberg et al. (2010) explored iridium complexes supported by imidazole-derived ligands, contributing to the field of catalysis and the development of new catalysts (Weinberg et al., 2010).

properties

IUPAC Name

[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-22(2,3)17-11-7-15(8-12-17)19-21(28)25(23(4,5)24-19)20(26)16-9-13-18(27-6)14-10-16/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVGHVCEEMJUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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